Valine, N-acetyl-3-(acetyldithio)-
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Overview
Description
Valine, N-acetyl-3-(acetyldithio)- is a compound with the molecular formula C9H15NO4S2 It is a derivative of the amino acid valine, modified with acetyl and acetyldithio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Valine, N-acetyl-3-(acetyldithio)- typically involves the acetylation of valine followed by the introduction of the acetyldithio group. The process begins with the protection of the amino group of valine, followed by acetylation using acetic anhydride. The acetyldithio group is then introduced through a reaction with acetyldithioacetic acid under controlled conditions .
Industrial Production Methods
Industrial production of Valine, N-acetyl-3-(acetyldithio)- may involve microbial synthesis methods. Microbial preparation is advantageous due to its high stereoselectivity, mild reaction conditions, and environmentally friendly process. This method can be classified into microbial asymmetric degradation, stereoselective hydrolysis, and specific hydrolysis by enzymes .
Chemical Reactions Analysis
Types of Reactions
Valine, N-acetyl-3-(acetyldithio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds, reverting the compound to its thiol form.
Substitution: The acetyldithio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate temperatures and neutral to slightly acidic pH .
Major Products Formed
The major products formed from these reactions include disulfide-linked dimers, reduced thiol forms, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Valine, N-acetyl-3-(acetyldithio)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and food additives
Mechanism of Action
The mechanism of action of Valine, N-acetyl-3-(acetyldithio)- involves its interaction with specific molecular targets. The acetyldithio group can form disulfide bonds with cysteine residues in proteins, leading to modifications that affect protein function. This interaction can inhibit enzyme activity or alter protein structure, impacting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include N-acetylvaline, N-acetylmethionine, and N-acetylcysteine. These compounds share the acetyl group modification but differ in their side chains and specific functional groups .
Uniqueness
Valine, N-acetyl-3-(acetyldithio)- is unique due to the presence of the acetyldithio group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications where disulfide bond formation or reduction is required .
Biological Activity
Valine, N-acetyl-3-(acetyldithio)- (CAS No. 109795-73-5), is a modified form of the branched-chain amino acid valine, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Valine, N-acetyl-3-(acetyldithio)- is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₉H₁₃N₃O₄S₂ |
Molecular Weight | 253.34 g/mol |
IUPAC Name | N-acetyl-3-(acetyldithio)valine |
CAS Number | 109795-73-5 |
The presence of the acetyldithio group is significant as it may influence the compound's reactivity and biological interactions.
Valine, as an amino acid, plays a crucial role in protein synthesis and metabolic processes. The acetylation and dithiolation may enhance its bioavailability and interaction with various biological targets. Potential mechanisms include:
- Mitochondrial Function : Valine has been shown to improve mitochondrial function by enhancing ATP production and reducing oxidative stress. Studies indicate that valine treatment increases the expression of genes involved in mitochondrial biogenesis and dynamics, particularly complexes I, II, and IV of the electron transport chain .
- Antioxidant Properties : The compound may exhibit antioxidant effects by reducing reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage .
- Regulation of Metabolic Pathways : Valine's catabolism is linked to metabolic reprogramming in cells, particularly in cancer metabolism. Targeting valine catabolism can inhibit tumor growth by disrupting energy metabolism pathways .
Case Studies and Experimental Data
-
Mitochondrial Bioenergetics Study :
- Objective : To evaluate the effect of valine on mitochondrial function.
- Findings : Treatment with valine at concentrations of 1.0 mM and 1.5 mM significantly increased ATP production without affecting cell viability. Enhanced oxygen consumption rates (OCR) were observed, indicating improved mitochondrial respiration .
- Oxidative Stress Protection :
- Valine Catabolism in Cancer Cells :
Comparative Analysis with Related Compounds
To better understand the unique properties of Valine, N-acetyl-3-(acetyldithio)-, it is useful to compare it with other N-acetylated amino acids:
Compound | Biological Activity |
---|---|
N-Acetylvaline | Involved in protein stability and cellular signaling |
N-Acetylcysteine | Known for antioxidant properties |
N-Acetyl-L-alanine | Plays a role in neurotransmitter synthesis |
The distinct dithiolation in Valine, N-acetyl-3-(acetyldithio)- may confer unique biochemical properties that could be leveraged for therapeutic applications.
Properties
CAS No. |
109795-73-5 |
---|---|
Molecular Formula |
C9H15NO4S2 |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(acetyldisulfanyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H15NO4S2/c1-5(11)10-7(8(13)14)9(3,4)16-15-6(2)12/h7H,1-4H3,(H,10,11)(H,13,14)/t7-/m1/s1 |
InChI Key |
GSMAUKTVMNVPNQ-SSDOTTSWSA-N |
Isomeric SMILES |
CC(=O)N[C@H](C(=O)O)C(C)(C)SSC(=O)C |
Canonical SMILES |
CC(=O)NC(C(=O)O)C(C)(C)SSC(=O)C |
Origin of Product |
United States |
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